
Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester is a complex organic compound with a unique structure that combines elements of fatty acids and oxazoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester typically involves the esterification of octadecanoic acid with an oxazoline derivative. The reaction conditions often require the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups, such as amines.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of lipid metabolism and as a model compound for studying the behavior of fatty acid derivatives in biological systems.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism by which Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The oxazoline ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The ester group can also undergo hydrolysis, releasing octadecanoic acid and the oxazoline derivative, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester
- 4-Pentenoic acid, 2-methyl-, heptadecyl ester
- N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octadecanamide
Uniqueness
Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester is unique due to its combination of a long-chain fatty acid with an oxazoline ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
68133-36-8 |
|---|---|
Fórmula molecular |
C41H79NO3 |
Peso molecular |
634.1 g/mol |
Nombre IUPAC |
(4-ethyl-2-heptadecyl-5H-1,3-oxazol-4-yl)methyl octadecanoate |
InChI |
InChI=1S/C41H79NO3/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-42-41(6-3,37-44-39)38-45-40(43)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h4-38H2,1-3H3 |
Clave InChI |
RABTYWWXOMZNAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(CC)COC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)
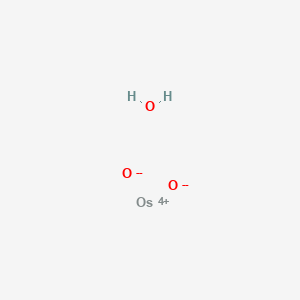
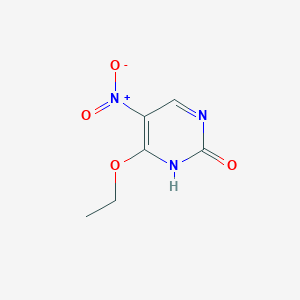

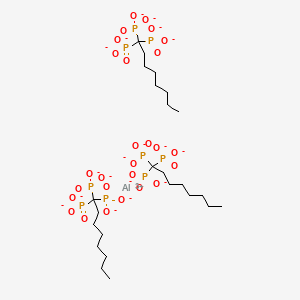
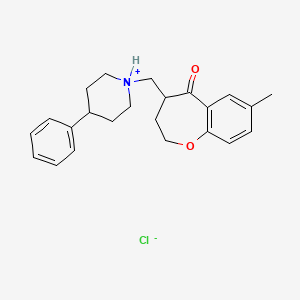
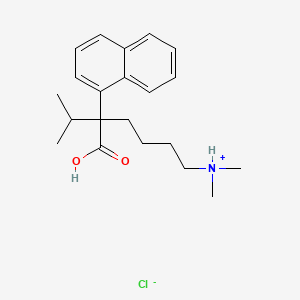
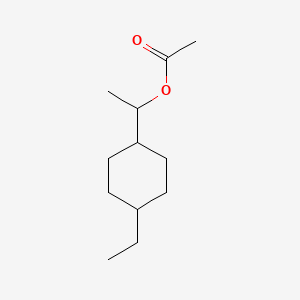
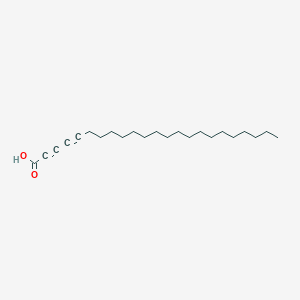
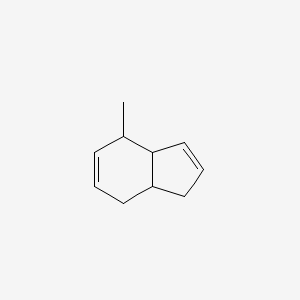
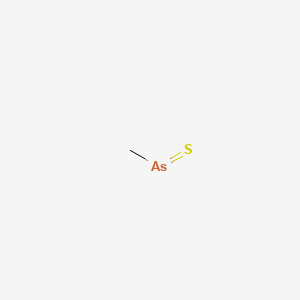
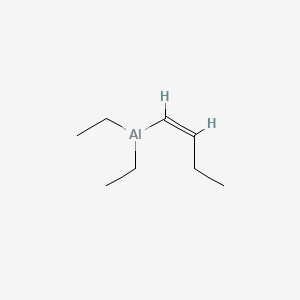
![N-[(6Z,10E)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl]-2-methylpropanamide](/img/structure/B13780291.png)
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)
